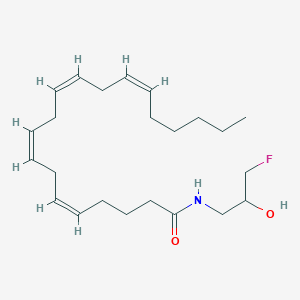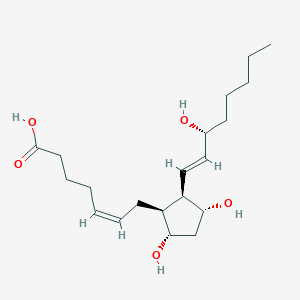
15-epi-15-F2t-IsoP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid has several scientific research applications:
作用机制
Target of Action
15-epi-15-F2t-IsoP, also known as 8-Iso-15®-prostaglandin F2alpha, primarily targets bovine aortic endothelial cells (BAEC) and RAW 264.7 macrophages . These cells play a crucial role in immune responses, functioning to progress and resolve inflammation during diseases .
Mode of Action
The compound interacts with its targets during inflammation. In the presence of this compound, BAEC showed relatively decreased reactive metabolites and increased barrier integrity compared to cells treated with an agonist alone . Similarly, RAW 264.7 macrophages challenged with lipopolysaccharide (LPS) and this compound showed changes in ATP production and gene expression .
Biochemical Pathways
This compound is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It is a part of the isoprostanes (IsoPs) family, which are regarded as highly sensitive and specific biomarkers of oxidative stress . The generation of IsoPs is through non-enzymatic oxygenation of polyunsaturated fatty acids (PUFA) initiated by free radical attack, leading to lipid peroxidation .
生化分析
Biochemical Properties
15-epi-15-F2t-IsoP plays a crucial role in biochemical reactions. It is a product of lipid peroxidation, a process that occurs when PUFAs undergo oxidative stress . The generation of this compound is initiated by free radical attack, leading to lipid peroxidation
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to promote an anti-inflammatory phenotype in macrophages during endotoxin challenge . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human retinal pigment epithelium cells, it has been shown to reduce cell death induced by H2O2-oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their outcomes are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that plasma levels of this compound can be detected as long as 16 hours after an acute exposure of 120 mg CCl4/kg body weight, and 2 hours after an exposure of 1 mg CCl4/kg body weight . This indicates the compound’s stability and its potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study has shown that urinary F2-IsoP-M, a major urinary metabolite of systemic this compound, may be an excellent marker for systemic oxidant stress
Metabolic Pathways
This compound is involved in the metabolic pathways of lipid peroxidation . It interacts with various enzymes and cofactors involved in these pathways. The compound can also affect metabolic flux or metabolite levels, although the specifics of these effects are still being studied.
准备方法
The synthesis of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves the peroxidation of arachidonic acid, a polyunsaturated fatty acid. This process can be induced by free radicals, leading to the formation of isoprostanes. The synthetic route typically involves the use of gas chromatography-mass spectrometry (GC/MS) for quantitation and validation
化学反应分析
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction is central to the formation of isoprostanes from arachidonic acid.
Reduction: While less common, reduction reactions can modify the structure of isoprostanes, potentially altering their biological activity.
Substitution: Specific conditions and reagents can facilitate substitution reactions, although these are less frequently studied in the context of isoprostanes.
Common reagents used in these reactions include free radicals for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are different isoprostane isomers, each with unique biological activities .
相似化合物的比较
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid is part of a broader family of isoprostanes, which include:
8-iso-PGF2α: Another well-studied isoprostane, known for its role in oxidative stress and inflammation.
iPF2α-III: Similar in structure and function, it is also used as a biomarker for oxidative stress.
What sets (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid apart is its specific formation pathway and unique biological activities, making it a valuable compound for studying oxidative stress and its related pathologies .
属性
CAS 编号 |
214748-65-9 |
|---|---|
分子式 |
C20H34O5 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1 |
InChI 键 |
PXGPLTODNUVGFL-MTHXSQLBSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
手性 SMILES |
CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
同义词 |
8-iso-15-epi PGF2α |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



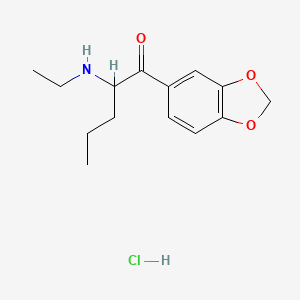
![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)
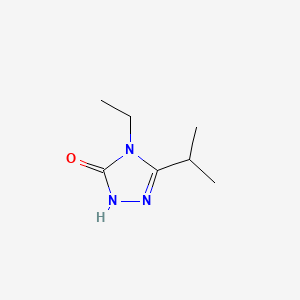
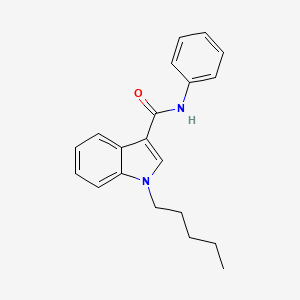
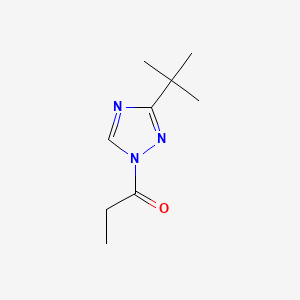
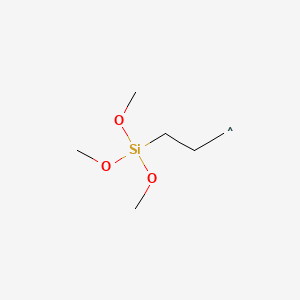
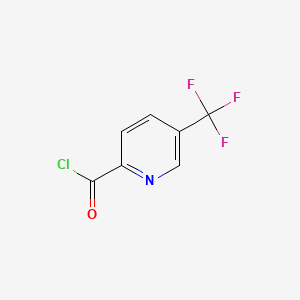
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
